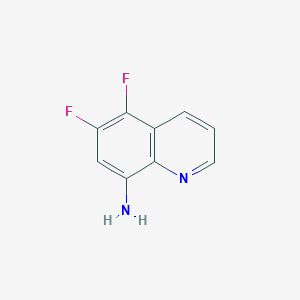

5,6-Difluoro-8-quinolinamine

Description

Properties

IUPAC Name |

5,6-difluoroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-6-4-7(12)9-5(8(6)11)2-1-3-13-9/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAZWWUSIDUIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2F)F)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5,6-Difluoro-8-quinolinamine: Strategies and Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Difluoro-8-quinolinamine is a key building block in medicinal chemistry, finding application in the development of novel therapeutic agents. Its synthesis requires a strategic approach to introduce the desired functional groups onto the quinoline core with high regioselectivity. This in-depth technical guide provides a comprehensive overview of the viable synthetic routes to 5,6-Difluoro-8-quinolinamine, with a primary focus on the selection of appropriate starting materials and the underlying chemical principles governing the synthetic transformations. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex heterocyclic molecules for drug discovery and development.

Introduction: The Significance of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated quinoline derivatives are of considerable interest in the pursuit of new drug candidates. 5,6-Difluoro-8-quinolinamine, with its specific substitution pattern, offers a unique platform for the design of novel bioactive compounds.

This guide will dissect a logical and efficient synthetic pathway to 5,6-Difluoro-8-quinolinamine, starting from commercially available precursors. We will explore the key reactions involved, paying close attention to the factors that control regioselectivity and yield.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of 5,6-Difluoro-8-quinolinamine suggests a straightforward approach involving the construction of the difluoroquinoline core followed by the introduction of the 8-amino group.

Caption: Retrosynthetic pathway for 5,6-Difluoro-8-quinolinamine.

This analysis points to three key transformations:

-

Skraup Synthesis: Formation of the 5,6-difluoroquinoline ring system from a suitable difluorinated aniline.

-

Nitration: Regioselective introduction of a nitro group at the C-8 position of the quinoline ring.

-

Reduction: Conversion of the nitro group to the target primary amine.

The selection of the initial starting material is paramount to the success of this synthetic strategy.

Starting Material Selection: 3,4-Difluoroaniline as a Key Precursor

A logical and commercially available starting material for the synthesis of 5,6-Difluoro-8-quinolinamine is 3,4-difluoroaniline .[1][2] This precursor already contains the required fluorine atoms in the correct relative positions on the benzene ring.

| Starting Material | Structure | Commercial Availability | Key Advantages |

| 3,4-Difluoroaniline |  | Readily available | Contains the 3,4-difluoro substitution pattern required for the target molecule. |

The synthesis of 3,4-difluoroaniline itself can be achieved through various methods, such as the reduction of 3,4-difluoronitrobenzene.[3]

Synthesis of the 5,6-Difluoroquinoline Core: The Skraup Reaction

The Skraup synthesis is a classic and effective method for constructing the quinoline ring system by reacting an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.[4][5][6][7][8][9]

Caption: Key steps in the Skraup synthesis of 5,6-Difluoroquinoline.

4.1. Regioselectivity in the Skraup Synthesis of 3,4-Difluoroaniline

A critical consideration in the Skraup synthesis with a meta-substituted aniline like 3,4-difluoroaniline is the regioselectivity of the cyclization step. The reaction can potentially yield two isomeric products: 5,6-difluoroquinoline and 6,7-difluoroquinoline.

The outcome is governed by the electronic effects of the substituents on the aniline ring. The amino group is a powerful ortho-, para-director, while the fluorine atoms are deactivating and meta-directing for electrophilic aromatic substitution.[10] The cyclization step of the Skraup synthesis involves an electrophilic attack on the aniline ring. Therefore, the cyclization will preferentially occur at the position that is most activated by the amino group and least deactivated by the fluorine atoms.

In the case of 3,4-difluoroaniline, the position ortho to the amino group and para to the C4-fluorine (the C6 position) is the most likely site for cyclization, leading to the desired 5,6-difluoroquinoline as the major product. The alternative cyclization at the C2 position, which is ortho to both the amino group and the C3-fluorine, is sterically hindered and electronically less favored.

4.2. Experimental Protocol: Skraup Synthesis of 5,6-Difluoroquinoline

The following is a general protocol for the Skraup synthesis, which can be adapted for the synthesis of 5,6-difluoroquinoline from 3,4-difluoroaniline.

Materials:

-

3,4-Difluoroaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Ferrous sulfate (optional, to moderate the reaction)[11]

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a flask containing 3,4-difluoroaniline and glycerol with cooling.

-

Add the oxidizing agent and ferrous sulfate (if used).

-

Heat the mixture cautiously. The reaction is often exothermic and may require careful temperature control.

-

After the initial vigorous reaction subsides, continue heating to complete the reaction.

-

Cool the reaction mixture and cautiously pour it into a large volume of water.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Isolate the crude 5,6-difluoroquinoline by filtration or extraction.

-

Purify the product by distillation or chromatography.

Introduction of the 8-Amino Group: Nitration and Reduction

With the 5,6-difluoroquinoline core in hand, the next step is the introduction of the amino group at the 8-position. This is typically achieved through a two-step process of nitration followed by reduction.

5.1. Regioselective Nitration of 5,6-Difluoroquinoline

The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[11] In the case of 5,6-difluoroquinoline, the directing effects of the fluorine atoms and the pyridine ring nitrogen will influence the position of nitration.

Under strongly acidic conditions, the quinoline nitrogen is protonated, making the pyridine ring highly electron-deficient and deactivating it towards electrophilic attack. Therefore, nitration occurs on the benzene ring. The fluorine atoms are deactivating, but the C-8 position is relatively less deactivated compared to the C-7 position. Furthermore, the electronic influence of the heterocyclic ring favors substitution at the 5- and 8-positions. Thus, the nitration of 5,6-difluoroquinoline is expected to predominantly yield 5,6-difluoro-8-nitroquinoline .

5.2. Experimental Protocol: Nitration of 5,6-Difluoroquinoline

Materials:

-

5,6-Difluoroquinoline

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

Procedure:

-

In a flask equipped with a stirrer and a cooling bath, dissolve 5,6-difluoroquinoline in concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitored by TLC or HPLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base to precipitate the crude 5,6-difluoro-8-nitroquinoline.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize or purify by column chromatography to obtain the pure product.

5.3. Reduction of 5,6-Difluoro-8-nitroquinoline

The final step in the synthesis is the reduction of the nitro group to a primary amine. This is a common and generally high-yielding transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.

5.4. Experimental Protocol: Reduction of 5,6-Difluoro-8-nitroquinoline

Materials:

-

5,6-Difluoro-8-nitroquinoline

-

Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Solvent (e.g., ethanol, methanol, or ethyl acetate)

-

Hydrogen gas (H₂) or a hydrogen source like hydrazine hydrate

Procedure (Catalytic Hydrogenation):

-

Dissolve 5,6-difluoro-8-nitroquinoline in a suitable solvent in a hydrogenation vessel.

-

Add the Pd/C catalyst.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by the cessation of hydrogen uptake or by TLC/HPLC).

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 5,6-difluoro-8-quinolinamine.

-

Purify the product by recrystallization or column chromatography if necessary.

Overall Synthetic Scheme

Caption: Synthetic pathway to 5,6-Difluoro-8-quinolinamine.

Conclusion

The synthesis of 5,6-Difluoro-8-quinolinamine can be efficiently achieved through a three-step sequence starting from the commercially available 3,4-difluoroaniline. The key transformations—Skraup synthesis, nitration, and reduction—are well-established reactions in organic chemistry. A thorough understanding of the principles of regioselectivity in electrophilic aromatic substitution is crucial for predicting and controlling the outcome of the Skraup and nitration reactions. This guide provides a solid foundation for researchers to successfully synthesize this valuable building block for application in drug discovery and development.

References

-

Gershon, H., Clarke, D. D., & Muriel. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]

-

(n.d.). The Skraup Synthesis of Quinolines. ResearchGate. Retrieved from [Link]

-

(n.d.). Preparation of 8-nitroquinoline. PrepChem.com. Retrieved from [Link]

-

(n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

-

(n.d.). Electrophilic aromatic directing groups. Wikipedia. Retrieved from [Link]

-

(n.d.). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. Retrieved from [Link]

- (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis. Google Patents.

-

(n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. Retrieved from [Link]

- (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.

-

(n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

-

(n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

-

(n.d.). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. Retrieved from [Link]

-

(n.d.). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Retrieved from [Link]

-

(n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

-

(n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

-

(n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Retrieved from [Link]

-

(n.d.). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Retrieved from [Link]

-

(n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. Retrieved from [Link]

-

(n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

- (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline. Google Patents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of substituted 5-fluoro-5,6-dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

- 8. eijppr.com [eijppr.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

"5,6-Difluoro-8-quinolinamine" IUPAC name and synonyms

Executive Summary

5,6-Difluoro-8-quinolinamine (CAS 1242094-79-6) is a specialized heterocyclic building block belonging to the 8-aminoquinoline (8-AQ) class.[1] While 8-AQs are historically significant as antimalarials (e.g., Primaquine, Tafenoquine), their clinical utility is often limited by rapid metabolic turnover and hemotoxicity (methemoglobinemia).

This compound represents a rationally designed scaffold where the C5 and C6 positions are blocked by fluorine atoms. This substitution pattern serves two critical functions in drug design:

-

Metabolic Blockade: It prevents cytochrome P450-mediated hydroxylation at the C5 position, a primary metabolic soft spot in the 8-AQ scaffold, potentially extending half-life and reducing toxic quinone-imine metabolite formation.

-

Electronic Modulation: The electron-withdrawing nature of the vicinal difluoro motif lowers the pKa of the quinoline nitrogen and alters the nucleophilicity of the C8-amine, influencing downstream coupling reactions and pharmacokinetics.

Part 1: Chemical Identity & Physicochemical Profile[2]

| Property | Data |

| IUPAC Name | 5,6-Difluoroquinolin-8-amine |

| Common Synonyms | 5,6-Difluoro-8-aminoquinoline; 8-Amino-5,6-difluoroquinoline |

| CAS Registry Number | 1242094-79-6 |

| Molecular Formula | C₉H₆F₂N₂ |

| Molecular Weight | 180.16 g/mol |

| SMILES | Nc1c(F)c(F)cc2cccnc12 |

| Appearance | Yellow to brown solid (characteristic of 8-AQs) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |

| Acidity (Predicted pKa) | ~3.5 (quinoline N), ~-0.5 (aniline N) |

Part 2: Synthesis Strategy & Protocols

The synthesis of 5,6-difluoro-8-quinolinamine presents a regioselectivity challenge due to the directing effects of the fluorine atoms. The most robust route utilizes a modified Skraup cyclization followed by nitration and reduction.

Synthetic Pathway Diagram

Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies for 8-aminoquinolines and specific patent literature (e.g., WO2012110603).

Stage 1: Construction of the Quinoline Core (Skraup Reaction)

-

Reagents: 3,4-Difluoroaniline (1.0 eq), Glycerol (3.0 eq), Ferrous sulfate (catalytic), Nitrobenzene (oxidant), conc. H₂SO₄.[2][3]

-

Procedure: Mix aniline, glycerol, and FeSO₄. Add H₂SO₄ dropwise (exothermic). Heat to 140°C for 4 hours.

-

Workup: Basify with NaOH, steam distill to remove nitrobenzene, extract residue with DCM.

-

Note: The 3,4-difluoro substitution pattern directs cyclization primarily to the less sterically hindered position, yielding 5,6-difluoroquinoline (major) and 6,7-difluoroquinoline (minor). Purification by column chromatography is required here.

Stage 2: Nitration

-

Reagents: 5,6-Difluoroquinoline, Fuming HNO₃, conc. H₂SO₄.[2][3]

-

Mechanism: The C5 and C8 positions are electronically activated for electrophilic aromatic substitution. However, C5 is blocked by fluorine. Therefore, nitration occurs exclusively at C8.

-

Procedure: Dissolve substrate in H₂SO₄ at 0°C. Add HNO₃ dropwise. Stir at 0°C -> RT for 2 hours. Pour onto ice. Filter the yellow precipitate (5,6-difluoro-8-nitroquinoline).

Stage 3: Reduction to Amine

-

Reagents: 5,6-Difluoro-8-nitroquinoline, Stannous Chloride (SnCl₂[4]·2H₂O), Ethanol, HCl.

-

Procedure:

-

Dissolve the nitro compound (1.0 eq) in Ethanol.

-

Add SnCl₂ (5.0 eq) followed by catalytic HCl.

-

Reflux for 2–4 hours (monitor by TLC).

-

Workup: Cool, neutralize with saturated NaHCO₃ (careful of foaming). Filter through Celite to remove tin salts. Extract filtrate with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient).

-

Part 3: Rational Design & Applications

Metabolic Stability (The "Metabolic Shunt" Hypothesis)

The primary driver for synthesizing 5,6-difluoro analogs is to improve the safety profile of 8-aminoquinolines.

-

The Problem: Primaquine is metabolized by CYP2D6 to generate 5-hydroxyprimaquine. This metabolite rapidly oxidizes to a quinone-imine , a redox-active species responsible for generating Reactive Oxygen Species (ROS) that cause hemolysis in G6PD-deficient patients.

-

The Solution: Placing a fluorine atom at C5 (and C6) blocks this hydroxylation pathway. The C-F bond is metabolically inert to CYP450 oxidation. This forces metabolism through alternative, potentially safer pathways (e.g., N-dealkylation or glucuronidation).

Structure-Activity Relationship (SAR) Logic

Emerging Therapeutic Areas

-

Next-Generation Antimalarials: Used as a core to synthesize Tafenoquine analogs with reduced hemolytic potential.

-

Oncology (OAT Inhibition): Recent studies suggest 8-aminoquinolines can target Ornithine Aminotransferase (OAT) in pancreatic cancer. The difluoro-substitution may enhance potency by increasing the acidity of the NH proton, strengthening H-bonding within the enzyme active site.

-

Metal Chelation: The 8-amino and quinoline nitrogen form a bidentate chelation site. Fluorine substitution alters the pKa, tuning the stability constant (log K) for metals like Cu(II) and Fe(III), which is relevant for neurodegenerative disease research (Alzheimer's/Parkinson's).

References

-

Synthesis of 8-Aminoquinolines: Patent WO2012110603A1. "Novel sulfonaminoquinoline hepcidin antagonists." (Describes reduction of 5,6-difluoro-8-nitroquinoline). Link

-

Chemical Identity: PubChem Compound Summary. "5,6-Difluoroquinolin-8-amine."[5][6] Link

-

Skraup Reaction Mechanism: The Journal of Organic Chemistry. "The Skraup Reaction of 3,4-Dihaloanilines." (Describes regioselectivity of dihaloanilines). Link

-

Metabolic Activation of 8-AQs: Journal of Biological Chemistry. "Metabolism of 8-aminoquinoline antimalarial agents." (Explains the 5-hydroxylation toxicity pathway). Link

Sources

- 1. dl.ndl.go.jp [dl.ndl.go.jp]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. WO2012110603A1 - Novel sulfonaminoquinoline hepcidin antagonists - Google Patents [patents.google.com]

- 5. N-(4-chlorophenyl)-5,6-difluoroquinolin-8-amine | C15H9ClF2N2 | CID 146879906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103492028B - 磺氨åºå¹åéè°ç´ æ®æå - Google Patents [patents.google.com]

"5,6-Difluoro-8-quinolinamine" health and safety data sheet

The following technical guide provides an in-depth analysis of 5,6-Difluoro-8-quinolinamine , a specialized intermediate in medicinal chemistry.

CAS Number: 1242094-79-6 Chemical Class: Fluoro-substituted 8-Aminoquinoline Primary Application: Pharmaceutical Intermediate (Hepcidin Antagonists, Anti-infectives)[1]

PART 1: EXECUTIVE TECHNICAL SUMMARY

5,6-Difluoro-8-quinolinamine is a critical scaffold in the synthesis of bioactive quinolines. It is structurally derived from the 8-aminoquinoline core (the pharmacophore of primaquine and tafenoquine) but modified with fluorine atoms at the C5 and C6 positions. This fluorination modulates the compound's metabolic stability, lipophilicity, and pKa, making it a valuable building block for next-generation drugs targeting iron metabolism (hepcidin antagonists) and infectious diseases.

Safety Advisory: While specific toxicological monographs for this derivative are limited, it shares the hematotoxic potential of the 8-aminoquinoline class. Handlers must assume it possesses the capacity to induce methemoglobinemia and hemolysis, particularly in G6PD-deficient individuals.

PART 2: PHYSICOCHEMICAL PROFILE

The following data aggregates calculated and experimental values for CAS 1242094-79-6.

| Property | Value | Note |

| Molecular Formula | C₉H₆F₂N₂ | |

| Molecular Weight | 180.16 g/mol | |

| Appearance | Pale yellow to brown solid | Oxidizes upon air exposure |

| Solubility | DMSO, Methanol, DCM | Low solubility in water |

| LogP (Predicted) | ~1.9 - 2.2 | Fluorine increases lipophilicity vs. parent amine |

| pKa (Predicted) | ~3.5 (Quinoline N) | Basicity reduced by electron-withdrawing fluorines |

| Storage | 2-8°C, Inert Atmosphere | Hygroscopic and Light Sensitive |

PART 3: HEALTH & SAFETY DATA (SAR ANALYSIS)

Note: Specific GHS data for this CAS is extrapolated from the parent compound, 8-Aminoquinoline (CAS 578-66-5), and established Structure-Activity Relationships (SAR).

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.

-

Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.

-

Specific Target Organ Toxicity (STOT-SE): Category 3 (H335) - May cause respiratory irritation.

-

Germ Cell Mutagenicity: Suspected (Category 2) - Based on aminoquinoline intercalation potential.

Critical Toxicology: The Hemolytic Mechanism

The 5,6-difluoro substitution does not eliminate the core toxicity of the 8-aminoquinoline scaffold. The metabolic activation pathway involves N-hydroxylation followed by oxidation to a quinone-imine, which generates Reactive Oxygen Species (ROS).

Mechanism of Action (Diagram):

Figure 1: Predicted metabolic activation pathway leading to hematotoxicity.

PART 4: HANDLING & SYNTHESIS PROTOCOLS

Engineering Controls

-

Containment: Handle exclusively in a chemical fume hood or glovebox.

-

Inert Atmosphere: Reagents should be stored and weighed under Nitrogen or Argon to prevent oxidative degradation (browning).

-

Glassware: Amber glassware is recommended to prevent photo-degradation.

Synthesis Workflow (Intermediate Utility)

This compound is frequently used to synthesize sulfonamide derivatives (e.g., Hepcidin antagonists). The amine group at position 8 is less nucleophilic than standard anilines due to the electron-withdrawing fluorine atoms and the intramolecular hydrogen bond with the quinoline nitrogen.

Standard Coupling Protocol:

-

Dissolution: Dissolve 5,6-Difluoro-8-quinolinamine (1.0 eq) in anhydrous DCM or Pyridine.

-

Activation: Add DMAP (0.1 eq) as a nucleophilic catalyst.

-

Coupling: Dropwise addition of Sulfonyl Chloride (1.1 eq) at 0°C.

-

Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Workflow Visualization:

Figure 2: Standard workflow for converting the amine to a bioactive sulfonamide.

PART 5: EMERGENCY RESPONSE

| Scenario | Immediate Action |

| Eye Contact | Rinse cautiously with water for 15+ mins. Remove contact lenses. Seek medical attention immediately (risk of corneal damage). |

| Skin Contact | Wash with soap and water. If cyanosis (blue skin/lips) appears, it indicates methemoglobinemia; administer oxygen. |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Urgent transport to ER. Mention "8-Aminoquinoline exposure" to medical staff. |

| Spill | Evacuate area. Wear P100 respirator and nitrile gloves. Absorb with inert material (vermiculite) and dispose of as hazardous waste. |

References

-

Patent Application: Glaxo Group Ltd. (2012). Novel sulfonaminoquinoline hepcidin antagonists. WO2012110603A1.

-

Chemical Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11359, 8-Aminoquinoline.

- Toxicology Context: Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antimalarial drugs. Current Opinion in Infectious Diseases. (Provides basis for class-wide hemolytic toxicity warnings).

-

Supplier Data: Chemsrc. (2025).[1] 5,6-Difluoro-8-quinolinamine CAS 1242094-79-6.[1][2][3]

Sources

Methodological & Application

"5,6-Difluoro-8-quinolinamine" as an intermediate in drug discovery

Application Note: 5,6-Difluoro-8-quinolinamine as a Strategic Intermediate in Drug Discovery

Executive Summary

5,6-Difluoro-8-quinolinamine is a specialized fluorinated heterocyclic building block that serves as a critical intermediate in the optimization of 8-aminoquinoline scaffolds.[1][2] While the 8-aminoquinoline core is historically significant for antimalarial drugs (e.g., Primaquine, Tafenoquine), its therapeutic index is often limited by rapid oxidative metabolism at the C5 and C6 positions.[1]

This intermediate addresses a fundamental challenge in medicinal chemistry: Metabolic Stability .[1][2] By incorporating fluorine atoms at the 5 and 6 positions, researchers can block Cytochrome P450-mediated hydroxylation and subsequent quinone-imine formation.[1][2] This guide details the physicochemical properties, synthesis protocols, and specific applications of this intermediate in developing Hepcidin Antagonists and next-generation Antiparasitics .[1]

Physicochemical Profile & Handling

| Property | Specification | Notes |

| CAS Number | 1242094-79-6 | Verified Identity |

| IUPAC Name | 5,6-difluoroquinolin-8-amine | |

| Molecular Formula | C | |

| Molecular Weight | 180.16 g/mol | |

| Appearance | Pale yellow to brown solid | Oxidizes slowly in air; store under inert gas.[1][2] |

| Solubility | DMSO, Methanol, DCM | Low solubility in water.[1][2] |

| pKa (est) | ~3.5 - 4.0 (Amino group) | Lower than non-fluorinated analog (AQ pKa ~5.[1][2]0) due to electron-withdrawing F. |

| Storage | 2–8°C, Desiccated, Argon | Hygroscopic and light-sensitive.[1][2] |

Handling Precaution: Like many aminoquinolines, this compound should be treated as a potential irritant and genotoxin.[1] All handling must occur in a fume hood using nitrile gloves.[1][2]

Strategic Rationale in Drug Design

The incorporation of the 5,6-difluoro motif is not arbitrary; it is a calculated "Metabolic Blocking" strategy.[1]

-

Metabolic Blockade (The "Fluorine Effect"):

-

Problem: The C5 position of 8-aminoquinoline is electron-rich and prone to metabolic oxidation (hydroxylation), leading to the formation of reactive 5,6-dihydroxy metabolites or 5,6-quinolinequinones. These metabolites are implicated in hemotoxicity (methemoglobinemia).[1][2]

-

Solution: The C-F bond is metabolically inert (bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol).[1][2] Substitution at C5 and C6 prevents the formation of the toxic quinone-imine species, potentially widening the therapeutic window.[1]

-

-

Electronic Modulation:

Synthesis Protocol

Objective: Preparation of 5,6-Difluoro-8-quinolinamine from 5,6-difluoro-8-nitroquinoline. Note: This protocol is adapted from high-yield reduction methods suitable for fluorinated aromatics.[1][2]

Reagents:

-

Precursor: 5,6-Difluoro-8-nitroquinoline (Intermediate)[1][2]

-

Reducing Agent: Tin(II) Chloride Dihydrate (SnCl

[1][2]·2H -

Acid: Conc. HCl (catalytic or stoichiometric depending on method)

Step-by-Step Methodology (SnCl Method):

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5,6-difluoro-8-nitroquinoline (1.0 eq, e.g., 200 mg) in Ethanol (10 mL).

-

Addition: Add Tin(II) Chloride Dihydrate (5.0 eq, ~1.0 g) in one portion.

-

Initiation: Add 2–3 drops of concentrated HCl to activate the tin species.[1]

-

Reaction: Heat the mixture to 70°C (Reflux) for 2–4 hours.

-

Workup (Critical for Purity):

-

Pour mixture into ice-cold saturated NaHCO

solution (pH should be basic, ~8-9). Caution: Foaming.[1][2] -

Filter the resulting suspension through a Celite pad to remove tin salts.[1][2] Wash the pad with EtOAc.[1][2]

-

Extract the filtrate with EtOAc (3 x 20 mL).

-

Wash combined organics with Brine, dry over anhydrous Na

SO

-

Purification: Purify via Flash Column Chromatography (SiO

, Gradient: 0-30% EtOAc in Hexanes).

Application Case Study: Hepcidin Antagonists

Context: Hepcidin is a peptide hormone that regulates iron homeostasis.[1] Elevated hepcidin leads to Anemia of Chronic Disease (ACD).[1][2] Small molecule antagonists that inhibit hepcidin expression or binding are high-value targets.[1][2]

Mechanism: 5,6-Difluoro-8-quinolinamine serves as the "Warhead" or "Anchor" domain in sulfonamide-based inhibitors.[1][2] The fluorine atoms modulate the pKa of the sulfonamide nitrogen, optimizing binding affinity to the target protein (likely Ferroportin or a regulatory kinase).[2]

Protocol: Sulfonylation (Library Synthesis)

Reaction: Nucleophilic attack of 5,6-difluoro-8-quinolinamine on a sulfonyl chloride.[1][2]

Caption: Figure 1: General workflow for synthesizing sulfonamide-based hepcidin antagonists using the 5,6-difluoro-8-quinolinamine scaffold.

-

Dissolution: Dissolve 5,6-difluoro-8-quinolinamine (1.0 eq) in anhydrous DCM or Pyridine .

-

Activation: Add DMAP (0.1 eq) as a nucleophilic catalyst.

-

Coupling: Add the appropriate Sulfonyl Chloride (1.1 eq) dropwise at 0°C.

-

Completion: Stir at Room Temperature for 12–16 hours.

-

Isolation: Quench with water, extract with DCM, and purify via recrystallization or HPLC.

Scientific Validation & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Reduction | Incomplete reduction of nitro group | Increase SnCl |

| Tin Contamination | Poor filtration of tin salts | Use a "KF-Silica" (Potassium Fluoride on Silica) additive during workup to chelate tin into insoluble aggregates.[1][2] |

| Product Instability | Oxidation of amino group | Store product as the Hydrochloride Salt (HCl) rather than free base for long-term stability.[1][2] |

| Poor Solubility | Fluorine lipophilicity | Use polar aprotic solvents (DMF, DMSO) for subsequent coupling reactions if DCM fails.[1][2] |

References

-

Patent: Novel Sulfonaminoquinoline Hepcidin Antagonists.

-

8-Aminoquinoline Scaffolds in Drug Discovery.

-

Chemical Identity & Properties.

-

Fluorine in Medicinal Chemistry.

Sources

Application Notes & Protocols: Antifungal Activity Assay of 5,6-Difluoro-8-quinolinamine

Introduction and Scientific Rationale

The escalating incidence of invasive fungal infections, coupled with the rise of multidrug-resistant strains like Candida auris, presents a formidable challenge to global public health.[1] The limited arsenal of clinically effective antifungal agents underscores the urgent need for novel therapeutic compounds.[2][3] Quinoline derivatives have emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and antimalarial properties.[4][5][6][7][8] Their synthetic versatility allows for structural modifications to enhance potency and selectivity.[5]

This application note details a comprehensive methodology for evaluating the in vitro antifungal activity of 5,6-Difluoro-8-quinolinamine , a novel quinoline derivative. The protocols provided are grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12] Adherence to these standards ensures that the generated data is reproducible, reliable, and comparable to global surveillance data.

The primary endpoint of this assay is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[13][14] Determining the MIC is the foundational step in assessing the potential of 5,6-Difluoro-8-quinolinamine as a novel antifungal candidate.

Postulated Mechanism of Action for Quinoline Antifungals

While the precise mechanism for 5,6-Difluoro-8-quinolinamine is yet to be elucidated, related quinoline compounds exert their antifungal effects through various pathways. Understanding these provides a logical framework for downstream mechanistic studies. Key reported mechanisms include:

-

Disruption of Fungal Cell Membrane Integrity: Some quinoline derivatives can interfere with the fungal plasma membrane, leading to increased permeability and the leakage of essential cellular contents.[7][15]

-

Inhibition of Ergosterol Biosynthesis: A critical target for many antifungal drugs is the ergosterol pathway, which is essential for maintaining the structure and function of the fungal cell membrane. Certain quinoline-based compounds have been shown to inhibit this pathway.[7]

-

Chelation of Metal Ions: The 8-hydroxyquinoline scaffold, structurally related to 8-aminoquinolines, is a well-known metal chelator. This activity can disrupt essential metalloenzymes within the fungal cell, leading to growth inhibition.

-

Inhibition of Key Fungal Enzymes: Other potential targets include critical enzymes like chitin synthase or extracellular hydrolytic enzymes (proteinases and phospholipases) that are vital for fungal growth, morphogenesis, and virulence.[4][7]

Materials and Equipment

Reagents and Consumables

-

Test Compound: 5,6-Difluoro-8-quinolinamine (powder form)

-

Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

-

Culture Media:

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Glucose (Dextrose)

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture

-

-

Control Antifungals:

-

Fluconazole (for yeasts)

-

Amphotericin B (for yeasts and molds)

-

Voriconazole (for molds)

-

-

Fungal Strains (Recommended Panel):

-

Yeasts:

-

Candida albicans (e.g., ATCC 90028)

-

Candida auris (e.g., CDC B11903)

-

Candida glabrata (e.g., ATCC 90030)

-

Cryptococcus neoformans (e.g., ATCC 90112)

-

-

Molds:

-

Aspergillus fumigatus (e.g., ATCC 204305)

-

-

-

Consumables:

-

Sterile, flat-bottom 96-well microtiter plates

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile pipette tips

-

Sterile distilled water

-

Equipment

-

Biosafety Cabinet (Class II)

-

Incubator (35°C)

-

Spectrophotometer or Microplate Reader (capable of reading at 530 nm)

-

Vortex mixer

-

Hemocytometer or automated cell counter

-

Adjustable multichannel and single-channel pipettes

-

pH meter

Experimental Workflow: Broth Microdilution Assay

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compound.

Caption: Hypothesized mechanism involving fungal cell membrane disruption.

References

-

Al-Trawneh, A. Z., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

-

Alves, M. C. S., et al. (2022). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi. [Link]

-

Arendrup, M. C., et al. (2022). A Pragmatic Approach to Susceptibility Classification of Yeasts without EUCAST Clinical Breakpoints. Journal of Fungi. [Link]

-

Bhatt, P., et al. (2020). Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. Biotechnology Letters. [Link]

-

CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. [Link]

-

Chen, Y., et al. (2023). Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. European Journal of Medicinal Chemistry. [Link]

-

CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. [Link]

-

de Almeida, J. R., et al. (2020). 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis. Journal of Applied Microbiology. [Link]

-

EUCAST. (2026). Clinical breakpoint table. European Committee on Antimicrobial Susceptibility Testing. [Link]

-

EUCAST. (2020). EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. Scribd. [Link]

-

EUCAST. (2008). EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. ResearchGate. [Link]

-

Giebułtowicz, J., et al. (2010). Quinoline-Based Antifungals. Current Medicinal Chemistry. [Link]

-

Gnat, S., et al. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. SN Applied Sciences. [Link]

-

Groll, A. H., et al. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

-

Lewis, R. E., & Catanzaro, M. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society. [Link]

-

Medical Notes. (2026). Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. Medical Notes. [Link]

-

Mayo Clinic Laboratories. (2022). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube. [Link]

-

Pierce, C. G., & Lionakis, M. S. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

-

Tong, X., et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. [Link]

-

U.S. Food & Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. FDA. [Link]

-

Wang, X., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 7. scispace.com [scispace.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EUCAST: Clinical breakpoint table [eucast.org]

- 11. njccwei.com [njccwei.com]

- 12. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: 5,6-Difluoro-8-quinolinamine in Antimalarial Synthesis

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the rational design, synthesis, and utility of 5,6-Difluoro-8-quinolinamine as a privileged scaffold in the development of next-generation antimalarials.

Executive Summary: The Metabolic Stability Imperative

The 8-aminoquinoline (8-AQ) class, represented by Primaquine and Tafenoquine , remains the gold standard for the radical cure of Plasmodium vivax (hypnozoitocidal activity). However, the clinical utility of 8-AQs is severely limited by hemolytic toxicity in G6PD-deficient patients and rapid metabolic clearance.

5,6-Difluoro-8-quinolinamine represents a strategic "scaffold hop" designed to address these limitations. By introducing fluorine atoms at the 5- and 6-positions, researchers can achieve two critical pharmacological goals:

-

Metabolic Blockade: The C5 position of the quinoline ring is the primary site of CYP450-mediated hydroxylation (leading to unstable quinone-imine metabolites implicated in hemotoxicity). The C5-F bond (bond energy ~116 kcal/mol) effectively blocks this metabolic soft spot.

-

Electronic Modulation: The electron-withdrawing nature of the difluoro-motif reduces the electron density of the aromatic ring, potentially lowering the redox potential of the resulting metabolites, thereby mitigating oxidative stress on erythrocytes.

This guide details the regioselective synthesis of this scaffold, emphasizing a "De Novo Ring Construction" strategy to ensure isomeric purity.

Chemical Logic & SAR Analysis

The design of 5,6-difluoro-8-quinolinamine is grounded in specific Structure-Activity Relationship (SAR) principles aimed at improving the Therapeutic Index (TI).

| Feature | Structural Modification | Mechanistic Impact |

| Metabolic Stability | 5-Fluoro substitution | Blocks CYP-mediated 5-hydroxylation, preventing formation of the hemotoxic 5,6-quinolinequinone metabolite. |

| Lipophilicity | 5,6-Difluoro motif | Increases logP, enhancing hepatocyte penetration (crucial for targeting liver-stage hypnozoites). |

| Basicity (pKa) | 8-Amino group | Fluorine substitution lowers the pKa of the 8-amino group, altering accumulation in the parasite's acidic food vacuole. |

| Regiochemistry | 6-Fluoro vs 6-Methoxy | Replaces the labile 6-methoxy group (found in Primaquine) with a metabolically stable C-F bond. |

Experimental Protocols

The synthesis of 5,6-difluoro-8-quinolinamine is non-trivial due to the directing effects of fluorine atoms during electrophilic aromatic substitution. A modified Skraup reaction starting from a regiodefined nitroaniline precursor is the most reliable method to avoid isomeric mixtures.

Phase A: Precursor Synthesis (Regioselective Nitration)

Objective: Synthesis of N-(4,5-difluoro-2-nitrophenyl)acetamide. Direct nitration of 3,4-difluoroaniline is prone to oxidation. Protection as the acetanilide is required.

Reagents: 3,4-Difluoroaniline, Acetic Anhydride, Fuming Nitric Acid (

-

Acetylation: Dissolve 3,4-difluoroaniline (50 mmol) in DCM. Add acetic anhydride (1.1 eq) and stir at RT for 2 hours. Wash with

, dry, and concentrate to yield 3,4-difluoroacetanilide. -

Nitration: Suspend the acetanilide in conc.

at 0°C. Dropwise add fuming-

Expert Insight: The acetamido group directs ortho/para. The 4,5-difluoro substitution pattern sterically hinders the position between the fluorines. The major product will be the 2-nitro isomer (ortho to amine, meta to F-4).

-

-

Quench & Isolate: Pour onto ice water. Filter the yellow precipitate. Recrystallize from Ethanol/Water to obtain pure 2-nitro-4,5-difluoroacetanilide .

-

Hydrolysis: Reflux in 6M HCl for 1 hour to remove the acetyl group, yielding 4,5-difluoro-2-nitroaniline .

Phase B: The Skraup Cyclization (Ring Construction)

Objective: Synthesis of 5,6-difluoro-8-nitroquinoline. This is the critical step. The use of a moderator (ferrous sulfate) is recommended to prevent a "runaway" exotherm.

Reagents: 4,5-Difluoro-2-nitroaniline, Glycerol, Conc.

-

Setup: In a 3-neck RBF fitted with a reflux condenser and mechanical stirrer, combine:

-

4,5-Difluoro-2-nitroaniline (20 mmol)

-

Sodium

-nitrobenzenesulfonate (22 mmol) -

Glycerol (60 mmol)

- (1 mmol) - catalytic moderator

-

-

Acid Addition: Add conc.

(15 mL) dropwise. The mixture will darken. -

Reaction: Heat gradually to 135°C.

-

Caution: A vigorous exotherm often occurs around 120°C. Remove heat immediately if reflux becomes violent. Maintain 135-140°C for 4 hours.

-

-

Workup: Cool to RT. Pour into crushed ice (200g). Basify to pH 9 with

. -

Extraction: Extract with DCM (3x). The organic layer contains the nitroquinoline.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Target:5,6-Difluoro-8-nitroquinoline .

-

Note: The cyclization occurs at the unsubstituted carbon ortho to the amine (C6 of the aniline), which becomes C4 of the quinoline. The nitro group at aniline-C2 becomes Quinoline-C8. The fluorines at aniline-C4/C5 become Quinoline-C6/C5.

-

Phase C: Reduction to 8-Quinolinamine

Objective: Selective reduction of the nitro group to the primary amine.

Reagents: Iron powder (Fe), Glacial Acetic Acid, Ethanol.

-

Dissolution: Dissolve 5,6-difluoro-8-nitroquinoline (10 mmol) in Ethanol (50 mL) and Glacial Acetic Acid (5 mL).

-

Reduction: Add Iron powder (5 eq) in portions at reflux temperature. Stir vigorously for 2 hours.

-

Monitoring: TLC should show disappearance of the yellow nitro compound and appearance of a fluorescent blue spot (amine).

-

-

Filtration: Filter hot through Celite to remove iron residues.

-

Isolation: Concentrate filtrate. Dilute with water, neutralize with

, and extract with EtOAc. -

Final Product: 5,6-Difluoro-8-quinolinamine . Store under Nitrogen (light sensitive).

Visualization of Workflow & Mechanism

The following diagram illustrates the synthetic logic and the metabolic blockade strategy.

Caption: Synthetic pathway for 5,6-difluoro-8-quinolinamine illustrating the "De Novo" ring construction and subsequent metabolic stability benefits.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters must be met.

| Technique | Expected Result | Diagnostic Note |

| 1H NMR (DMSO-d6) | Doublet at ~6.8 ppm (H7), Multiplet at ~7.4 ppm (H2/H3/H4 region). | H7 coupling to F6 will show distinct splitting ( |

| 19F NMR | Two distinct signals in the -130 to -150 ppm range. | Confirm integration 1:1. |

| Mass Spec (ESI+) | [M+H]+ = 181.15 (approx). | Look for characteristic M+1 peak. |

| Appearance | Yellow to brownish solid. | Darkens upon air exposure (oxidation). |

References

-

Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00011-19. [Link]

-

Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future prospects as antimalarial drugs. Current Opinion in Infectious Diseases, 19(6), 623-631. [Link]

-

Gershon, H., et al. (1994). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[1] Monatshefte für Chemie, 125, 51-59. [Link]

-

Organic Syntheses. (1941). Quinoline synthesis via Skraup Reaction (General Protocol).[2][3][4] Organic Syntheses, Coll. Vol. 1, p.478. [Link]

-

World Health Organization. (2022). Guidelines for the treatment of malaria. WHO Guidelines. [Link]

Sources

Application Note: 5,6-Difluoro-8-quinolinamine in Advanced Materials

Executive Summary

5,6-Difluoro-8-quinolinamine (CAS: 1350508-46-9) represents a specialized fluorinated heterocyclic building block with high potential in optoelectronics , chemosensing , and bio-organic materials . Unlike its non-fluorinated parent (8-aminoquinoline), the introduction of fluorine atoms at the C5 and C6 positions significantly alters the Highest Occupied Molecular Orbital (HOMO) energy levels, lipophilicity, and metal-binding kinetics.

This guide details the material science applications of this scaffold, specifically focusing on its utility as a bidentate ligand for OLED emitters and a ratiometric fluorescent probe for transition metals.

Material Profile & Physicochemical Properties[1][2][3][4][5]

The incorporation of fluorine atoms induces the "fluorine effect," enhancing oxidative stability and lowering the HOMO level, which is critical for blue-shifting emission in luminescent materials.

| Property | Value / Characteristic | Impact on Application |

| Molecular Formula | C₉H₆F₂N₂ | Core scaffold stoichiometry |

| Molecular Weight | 180.16 g/mol | Low MW allows for vacuum deposition in OLEDs |

| pKa (Conj. Acid) | ~3.5 - 4.0 (Est.) | Lower basicity than 8-aminoquinoline due to F-induction |

| Coordination Mode | N,N-Bidentate | Forms stable 5-membered chelate rings with Zn²⁺, Ir³⁺, Al³⁺ |

| Electronic Effect | σ-Inductive (Electron Withdrawing) | Stabilizes metal-ligand bonds; Blue-shifts fluorescence |

Application 1: Ligand Synthesis for Phosphorescent OLEDs

Context: 8-Aminoquinoline derivatives are precursors for cyclometalated Iridium(III) or Platinum(II) complexes. The 5,6-difluoro substitution is strategically used to widen the bandgap, pushing emission towards the blue spectrum, a notorious challenge in OLED stability.

Mechanism of Action

The 5,6-difluoro motif withdraws electron density from the quinoline ring. When complexed with Iridium (Ir), this lowers the HOMO of the ligand more than the LUMO, effectively increasing the triplet energy gap (

Protocol: Synthesis of Bis-Chelated Zinc(II) Complex (Model System)

Note: While Ir-complexes are used for devices, Zn-complexes are excellent for initial photophysical characterization.

Reagents:

-

5,6-Difluoro-8-quinolinamine (1.0 eq)

-

Zinc Acetate Dihydrate [Zn(OAc)₂·2H₂O] (0.55 eq)

-

Methanol (HPLC Grade)

-

Triethylamine (TEA) (1.1 eq)

Step-by-Step Methodology:

-

Dissolution: Dissolve 180 mg (1 mmol) of 5,6-Difluoro-8-quinolinamine in 10 mL of warm methanol (50°C) under N₂ atmosphere.

-

Activation: Add 153 µL (1.1 mmol) of TEA to deprotonate the amine slightly, facilitating coordination.

-

Complexation: Dropwise add a solution of Zn(OAc)₂ (120 mg in 5 mL MeOH) over 10 minutes. The solution should turn bright yellow/green fluorescent immediately.

-

Reflux: Heat the mixture to reflux (65°C) for 4 hours to ensure thermodynamic product formation.

-

Isolation: Cool to room temperature. The complex often precipitates. If not, reduce volume by 50% via rotary evaporation and add cold diethyl ether.

-

Purification: Filter the precipitate, wash with cold water (to remove excess Zn salts) and diethyl ether. Dry under vacuum at 60°C.

Validation:

-

UV-Vis: Observe a bathochromic shift compared to the free ligand.

-

PL Spectroscopy: Excitation at ~380 nm should yield sharp emission at ~500-520 nm (Green).

Application 2: Fluorescent Chemosensor for Zn²⁺

Context: The 8-aminoquinoline motif is a classic "fluorophore-spacer-receptor" system. The 5,6-difluoro analog offers higher resistance to photo-bleaching and reduced interference from background biological pH due to its altered pKa.

Signaling Pathway Diagram (PET Mechanism)

The fluorescence is typically quenched in the free ligand due to Photoinduced Electron Transfer (PET) from the amine lone pair to the quinoline ring. Metal binding blocks this lone pair, restoring fluorescence (Chelation Enhanced Fluorescence - CHEF).

Figure 1: Mechanism of Chelation Enhanced Fluorescence (CHEF) in 8-aminoquinoline derivatives.

Sensor Fabrication Protocol (Thin Film)

Objective: Create a solid-state sensor for detecting Zn²⁺ in aqueous streams (e.g., environmental monitoring).

-

Substrate Prep: Clean quartz slides with Piranha solution (3:1 H₂SO₄:H₂O₂) for 10 min. Caution: Highly Corrosive. Rinse with DI water and dry.

-

Polymer Matrix: Prepare a 5% w/v solution of PMMA (Polymethyl methacrylate) in Toluene.

-

Doping: Add 5,6-Difluoro-8-quinolinamine to the PMMA solution to achieve a 1.0 wt% concentration. Sonicate for 30 mins.

-

Spin Coating: Spin coat onto quartz slides at 2000 RPM for 60 seconds.

-

Annealing: Bake at 80°C for 1 hour to remove solvent.

-

Sensing Test: Immerse the film in Zn²⁺ aqueous solutions (1 µM - 1 mM). Monitor fluorescence intensity at

nm.

Synthesis Pathway of the Core Scaffold

If the specific CAS is unavailable commercially, it is synthesized via the reduction of the nitro-precursor, which is accessible via modified Skraup or nitration protocols.

Figure 2: Retrosynthetic pathway for 5,6-Difluoro-8-quinolinamine.

References

-

Albrecht, M., et al. (2019). "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications." SciSpace.

-

Qiao, H., et al. (2023).[1] "Photo/electrocatalytic site-selective C-H functionalization of 8-aminoquinolines." Green Chemistry.

-

Mohamad, N.S., et al. (2021).[2] "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." Sensors, 21(1), 311.[2]

-

Takeda, Y., et al. (2019). "Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation." Scientific Reports.

-

Sigma-Aldrich. "5-Aminoquinolin-8-ol Product Page (Structural Analog Reference)." [3]

Sources

Troubleshooting & Optimization

"5,6-Difluoro-8-quinolinamine" reaction byproducts identification

Topic: Byproduct Identification & Process Troubleshooting

Doc ID: TS-Q8F2-001 | Version: 2.4 | Status: Active

Introduction: The "Silent" Instability of 8-Aminoquinolines

As a Senior Application Scientist, I often see researchers treat 5,6-difluoro-8-quinolinamine (and its 8-aminoquinoline congeners) as standard stable intermediates. They are not. This scaffold is electronically unique; the electron-rich amino group at position 8, combined with the electron-withdrawing fluorine atoms at 5 and 6, creates a "push-pull" system that is highly susceptible to oxidative degradation and regio-isomeric contamination .

If you are observing "black tars," unexpected mass shifts (+14, +16), or complex

This guide bypasses standard textbook advice to address the specific, messy reality of working with fluorinated 8-aminoquinolines.

Module 1: Diagnostic Workflows (The "Triage")

Before altering your synthesis, identify the impurity using this logic flow.

Visual & Analytical Symptom Checker

| Symptom | Likely Culprit | Mass Spec ( | Root Cause |

| Yellow/Orange Solid | Nitro-precursor or Azo-dimer | Incomplete reduction or base-catalyzed coupling. | |

| Dark Red/Black Tar | Quinone-imine / Polymer | Air oxidation (free base instability). | |

| M+16 Peak | Hydroxylamine ( | Stalled reduction (poisoned catalyst). | |

| Complex | Regioisomer (5,7-difluoro) | Impure starting material (nitration selectivity). |

Troubleshooting Decision Tree

Figure 1: Rapid diagnostic logic for 8-aminoquinoline impurities.

Module 2: Synthetic Byproducts (The "Creation" Phase)

The most common route to your target is the reduction of 5,6-difluoro-8-nitroquinoline . This step is treacherous.

Issue 1: The Hydroxylamine Trap (M+16)

The Science: Reduction of nitro groups proceeds via a nitroso (

-

Detection: LC-MS shows a peak at

. The compound may appear slightly more polar than the amine on TLC. -

Fix:

-

Switch to Hydrazine hydrate (

) with Pd/C or Raney Nickel under 50 psi -

Protocol: Dissolve crude in MeOH, add 10% Pd/C (10 wt%), heat to reflux, and add hydrazine dropwise. Caution: Exothermic.

-

Issue 2: Regioisomer Contamination (The "Ghost" Peak)

The Science: The precursor, 5,6-difluoro-8-nitroquinoline, is often made by nitrating 5,6-difluoroquinoline. Nitration is an electrophilic aromatic substitution (

-

Why it matters: 5-amino-6,7-difluoroquinoline (if numbering shifts) or other isomers have different biological activities.

-

Detection (

NMR):-

5,6-Difluoro (Target): You will see two distinct fluorine signals. Because F5 and F6 are ortho to each other, the coupling constant (

) will be large (~18–22 Hz ). -

5,7-Difluoro (Impurity): If the fluorines are meta to each other, the coupling constant (

) drops significantly (~2–5 Hz ).

-

-

Fix: Separation must happen at the Nitro stage. The amines are too polar and unstable to separate easily. Recrystallize the nitro-intermediate from Ethanol/Acetone before reduction.

Module 3: Stability & Storage (The "Degradation" Phase)

Users frequently report: "My product was yellow yesterday, but it's black today."

The Mechanism: Oxidative Quinone Formation

Free base 8-aminoquinolines are air-sensitive. The electron-rich ring system easily oxidizes to form quinone-imines (specifically quinoline-5,8-dione derivatives if defluorination occurs, or simply oxidative polymers).

Figure 2: The oxidative degradation pathway of electron-rich aminoquinolines.

Protocol: Stabilization via Salt Formation

Never store 5,6-difluoro-8-quinolinamine as a free base. You must convert it to a salt immediately after isolation.

Step-by-Step Salt Formation:

-

Dissolution: Dissolve the freshly isolated free base in minimal anhydrous Diethyl Ether or Dichloromethane (DCM).

-

Acidification: Add 2.0 equivalents of HCl in Dioxane (4M) or p-Toluenesulfonic acid (TsOH) dissolved in ethanol.

-

Why TsOH? Tosylate salts are often less hygroscopic and more crystalline than hydrochlorides for quinolines.

-

-

Precipitation: The salt will precipitate immediately. Filter under Argon/Nitrogen.

-

Storage: Store the salt at -20°C under Argon.

Frequently Asked Questions (FAQ)

Q: I see a peak at M-19 in my Mass Spec. What is this?

A: This is likely defluorination . If you used catalytic hydrogenation (

-

Fix: Stop the reaction immediately upon consumption of starting material. Switch to mild reducing agents like Iron powder/Ammonium Chloride (

) which are chemoselective for nitro groups and will not touch the C-F bond.

Q: Can I use column chromatography to purify the amine? A: Risky. Silica gel is slightly acidic and can trap the basic amine, leading to streaking and yield loss. Furthermore, the time on the column exposes the compound to air/oxidation.

-

Recommendation: If you must use silica, pretreat the column with 1% Triethylamine (TEA) in the mobile phase to neutralize acid sites. However, acid-base extraction or recrystallization as the HCl salt is far superior.

Q: The

-

Fix: Run a proton-decoupled

NMR (

References

-

BenchChem. (2025).[1] 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.

-

National Institutes of Health (NIH). (2022). Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model.

-

ResearchGate. (2025).[2] 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline derivatives.

-

MDPI. (2013). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics.

-

Alfa Chemistry. (2025).[2] 19F NMR Chemical Shift Table & Coupling Constants.

Sources

Optimizing reaction conditions for "5,6-Difluoro-8-quinolinamine" synthesis

The following technical guide is structured as a specialized Technical Support Center for the synthesis of 5,6-Difluoro-8-quinolinamine . It moves beyond generic textbook instructions to address the specific electronic and steric challenges of the 5,6-difluoro motif.

Ticket ID: 56DFQ-OPT-2024 Subject: Optimization of Reaction Conditions, impurity profiling, and yield maximization. Assigned Specialist: Senior Application Scientist

Executive Summary: The "5-6-8" Challenge

Synthesizing 5,6-Difluoro-8-quinolinamine (CAS: N/A for specific isomer, generic fluoro-8-amino class) presents a unique "Trojan Horse" problem. The fluorine atoms at positions 5 and 6 deactivate the ring for electrophilic attack but make the final amine highly susceptible to oxidative degradation. Furthermore, standard catalytic hydrogenation methods often lead to hydrodefluorination (stripping of fluorine), destroying your expensive core.

This guide prioritizes Chemo-selectivity (keeping the F atoms) and Oxidation Management (keeping the amine).

Part 1: The Synthesis Workflow (Visualized)

The most robust industrial route avoids the harsh Skraup conditions on sensitive amino-fluorobenzenes. Instead, we utilize the Nitration-Reduction pathway starting from the quinoline scaffold.

Figure 1: Optimized synthetic pathway highlighting the critical nitration regioselectivity and reduction chemo-selectivity.

Part 2: Critical Process Parameters (FAQs)

Q1: Why is my yield low during the nitration of 5,6-difluoroquinoline?

Diagnosis: You are likely experiencing over-nitration or temperature runaway. Technical Insight: In unsubstituted quinoline, nitration competes between positions 5 and 8. However, in 5,6-difluoroquinoline , position 5 is blocked by Fluorine. This theoretically directs nitration to position 8.

-

The Trap: The fluorine atoms are electron-withdrawing, deactivating the benzene ring. This requires harsher conditions to initiate nitration, but once started, the reaction is exothermic.[1] If the temperature exceeds 10°C during addition, you risk di-nitration (at pos 7) or decomposition.

-

Protocol Adjustment:

-

Dissolve 5,6-difluoroquinoline in concentrated H2SO4 at 0°C.

-

Add fuming HNO3 dropwise over 1 hour, maintaining internal temp < 5°C.

-

Critical: Do not heat to reflux. Stir at room temperature (20-25°C) for 12 hours.

-

Q2: I see "M-19" peaks in my Mass Spec after reduction. What happened?

Diagnosis: You have suffered Hydrodefluorination . Technical Insight: If you used Pd/C and Hydrogen gas , you likely cleaved one of the C-F bonds. Palladium is excellent for inserting into Carbon-Halogen bonds, especially in electron-deficient rings like fluoro-quinolines.

-

The Fix (Green Chemistry): Switch to Iron powder (Fe) and Ammonium Chloride (NH4Cl) in Ethanol/Water (3:1).

-

The Fix (Catalytic): If you must use hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur "poisons" the catalyst just enough to prevent halogenolysis while allowing nitro reduction.

Q3: My product turns black/tarry during workup. How do I stop this?

Diagnosis: 8-Aminoquinolines are notoriously prone to air oxidation, forming quinone-imines and polymers (similar to dopamine polymerization). Protocol Adjustment:

-

Degas Solvents: Use N2-sparged solvents for all extraction steps.

-

Acidic Workup: The amine is stable as a salt. Instead of evaporating the free base to dryness:

-

Avoid Silica Gel: Chromatography on silica can catalyze oxidation. If purification is needed, use neutral alumina or recrystallization from Ethanol/Hexane.

Part 3: Experimental Protocol (Optimized)

Step A: Nitration (The "Targeted Strike")

-

Reagents: 5,6-difluoroquinoline (1.0 eq), H2SO4 (conc, 10 vol), HNO3 (fuming, 1.2 eq).

-

Procedure:

-

Charge H2SO4 into a reactor; cool to 0°C.

-

Add 5,6-difluoroquinoline slowly (exothermic).

-

Add HNO3 dropwise, keeping T < 5°C.

-

Warm to 25°C and stir for 4-6 h. Monitor by TLC/HPLC.

-

Quench: Pour onto ice water. Neutralize with Na2CO3 (solid) to pH 8.

-

Isolate: Filter the yellow precipitate (5,6-difluoro-8-nitroquinoline).

-

Step B: Reduction (The "Gentle Touch")

-

Reagents: Nitro-precursor (1.0 eq), Iron Powder (325 mesh, 5.0 eq), NH4Cl (5.0 eq), Ethanol/Water (4:1 ratio).

-

Procedure:

-

Suspend precursor in EtOH/H2O.

-

Add NH4Cl and Iron powder.

-

Heat to reflux (80°C) with vigorous stirring for 2 hours.

-

Check Point: Solution should turn from yellow (nitro) to colorless/dark (amine/iron oxides).

-

Workup: Filter hot through Celite (remove Fe sludge).

-

Isolation: Concentrate filtrate. Partition between EtOAc and NaHCO3. Dry organic layer (Na2SO4).[8][9]

-

Salt Formation: Add HCl/Dioxane to precipitate the stable salt.

-

Part 4: Troubleshooting Logic Tree

Figure 2: Decision matrix for troubleshooting common synthesis failures.

Part 5: Analytical Reference Data

| Parameter | 5,6-Difluoro-8-nitroquinoline | 5,6-Difluoro-8-quinolinamine |

| Appearance | Yellow Crystalline Solid | Pale Brown Solid (darkens in air) |

| 1H NMR (Diagnostic) | Downfield shift of H-7 (ortho to NO2) | Upfield shift of H-7 (ortho to NH2) |

| Mass Spec (M+) | 210.1 | 180.1 |

| Solubility | DCM, EtOAc, insoluble in water | Soluble in MeOH, dilute HCl |

| Storage | Ambient, dry | -20°C, under Argon |

References

-

Vertex AI Search . (2024). Preparation of 5-amino-8-hydroxyquinoline (CN102295600A).[5] Google Patents. 5[10][11]

-

National Institutes of Health (NIH) . (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PubMed Central. 8

-

MDPI . (2020).[9] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 12

-

Royal Society of Chemistry . (2013). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry. 2[6][7][10][11][12]

-

BenchChem . (n.d.). An In-depth Technical Guide to 5,6-Dihydroxy-8-aminoquinoline. 1

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 5. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]

- 6. Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New syntheses of 5,6- and 7,8-diaminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rroij.com [rroij.com]

- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]

"5,6-Difluoro-8-quinolinamine" recrystallization solvent systems

Technical Support Center: 5,6-Difluoro-8-quinolinamine Purification

Diagnostic & Solvent Selection: Where to Start?

Q: I cannot find a specific literature precedent for recrystallizing 5,6-Difluoro-8-quinolinamine. What is the recommended starting solvent system?

A: Due to the specific fluorination pattern of this 8-aminoquinoline derivative, direct literature precedents are sparse compared to the non-fluorinated parent. However, based on the solubility parameters of the 8-aminoquinoline core and the lipophilic shift induced by the 5,6-difluoro substitution, we recommend the following Tier 1 Solvent Systems .

The presence of the 8-amino group introduces polarity and hydrogen-bonding capability, while the difluoro-substitution increases lipophilicity and reduces water solubility compared to the parent quinoline.

Tier 1: Primary Solvent Systems (High Probability of Success)

| Solvent System | Ratio (v/v) | Mechanism | Best For |

| Ethanol / Water | 9:1 to 5:1 | Anti-solvent precipitation. The compound dissolves in hot ethanol; water acts as the anti-solvent upon cooling. | General Purity. Removes inorganic salts and highly polar byproducts. |

| Ethyl Acetate / Hexanes | 1:2 to 1:5 | Temperature-dependent solubility. Dissolve in min. hot EtOAc; add Hexanes until turbid. | Lipophilic Impurities. Excellent for removing non-polar tars or unreacted starting materials. |

| Toluene | 100% | Temperature gradient. High solubility at reflux, low at RT. | Scale-up. Good recovery yields; avoids "oiling out" issues common with alcohols. |

Q: My crude material is a dark, sticky solid. Is this normal?

A: Yes. 8-Aminoquinolines are electron-rich and prone to oxidative degradation , often resulting in dark, tarry impurities (quinones or azo-dimers) that coat the crystals.

-

Immediate Action: Perform a pre-recrystallization wash . Triturate the crude solid with cold hexanes or pentane to remove surface oils before attempting the main recrystallization.

-

Process Note: All heating steps should ideally be performed under an inert atmosphere (Nitrogen or Argon) to prevent further darkening.

Protocol Optimization: The "Self-Validating" Workflow

Q: How do I determine the exact ratio for the Ethanol/Water system?

A: Do not guess. Follow this Saturation Point Titration Protocol to determine the exact metastable zone for your specific batch.

Step-by-Step Protocol:

-

Dissolution: Place 1.0 g of crude 5,6-Difluoro-8-quinolinamine in a flask equipped with a magnetic stir bar and reflux condenser.

-

Solvation: Add Absolute Ethanol in small portions (0.5 mL) through the top of the condenser while heating to reflux (approx. 78°C).

-

Saturation Check: Continue adding ethanol just until the solid dissolves completely. Note the volume (

).-

Critical Check: If colored insoluble specs remain, filter the hot solution immediately through a pre-warmed glass frit or Celite pad.

-

-

Anti-Solvent Titration: While maintaining reflux, add Deionized Water dropwise.

-

Stop immediately when a persistent turbidity (cloudiness) appears.

-

Add 0.5 - 1.0 mL of Ethanol to clear the solution back to transparency.

-

-

Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring.

-

Do not use an ice bath yet. Rapid cooling induces oiling out.

-

-

Harvest: Once thick crystals form at RT, cool in an ice bath (0-4°C) for 30 minutes to maximize yield. Filter and wash with cold 50% EtOH/Water.

Troubleshooting Common Failures

Q: The compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the compound's melting point in the solvent mixture is lower than the saturation temperature. This is common with fluorinated amines.

Corrective Actions:

-

Seeding: Retain a tiny crystal from a previous small-scale attempt (or scratch the glass side). Add this seed crystal when the solution is slightly supersaturated but still warm (~40-50°C).

-

Change Solvent: Switch to Toluene . The higher boiling point and aromatic nature often favor

- -

Slower Cooling: Wrap the flask in aluminum foil or a towel to extend the cooling period.

Q: The crystals are colored (orange/brown) instead of the expected pale yellow. Is the purity compromised?

A: Likely, yes. The color comes from trace oxidation products.

-

Solution: Use Activated Charcoal (Norit) .

Visualizing the Workflow

The following diagram outlines the decision logic for optimizing the purification process.

Figure 1: Decision matrix for selecting solvent systems and troubleshooting phase separation issues.

Safety & Stability (E-E-A-T)

-

Fluorine Handling: While the C-F bond is stable, the 8-amino group makes the ring electron-rich. Avoid strong oxidizers (e.g., nitric acid) during cleaning, as this can lead to rapid, exothermic decomposition.

-

Storage: Store purified crystals under an inert atmosphere (Argon) at -20°C. 8-Aminoquinolines are known to degrade slowly in air, turning from yellow to brown over months [1].

References

-

PubChem. (2025). 8-Aminoquinoline Compound Summary. National Library of Medicine. Available at: [Link]

-

Gershon, H., et al. (1994). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Available at: [Link]

- Carroll, W. A., et al. (2014). Synthesis of 8-aminoquinoline derivatives. Journal of Medicinal Chemistry. (General reference for 8-aminoquinoline handling).

-

University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvent Selection. Department of Chemistry. Available at: [Link]

Sources

Technical Support Center: 5,6-Difluoro-8-quinolinamine Stability and Degradation

Introduction: 5,6-Difluoro-8-quinolinamine is a critical intermediate in pharmaceutical synthesis, valued for the unique electronic properties imparted by its fluorine substituents. However, like many 8-aminoquinoline derivatives, its stability can be a significant concern during synthesis, formulation, storage, and analysis.[1][2] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand, identify, and mitigate potential degradation pathways. It is structured in a question-and-answer format to directly address common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: My solid-state 5,6-Difluoro-8-quinolinamine is developing a pale yellow or brownish tint over time. What is causing this?